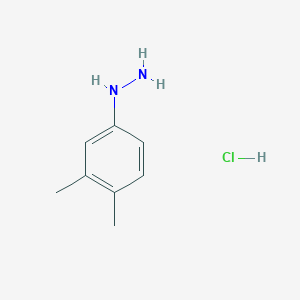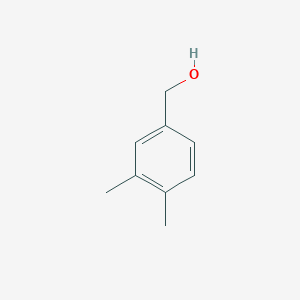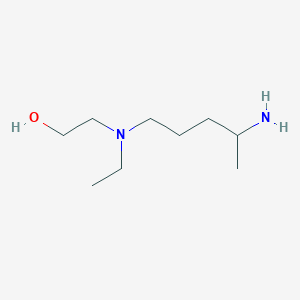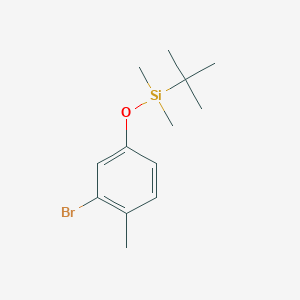
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
説明
Synthesis Analysis
The synthesis of related compounds involves the bromination of methylphenol derivatives. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid is achieved by treating 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation with Jones reagent . Similarly, the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) is described using a phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, indicating that brominated phenols can be key intermediates in polymer synthesis . These methods could potentially be adapted for the synthesis of "(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane" by introducing the appropriate silane group at the right stage of the synthesis.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers do not discuss the chemical reactions of "(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane" specifically. However, brominated aromatic compounds are typically reactive towards nucleophilic substitution reactions, which could be relevant for further functionalization of the compound . The presence of the silane group could also offer possibilities for cross-coupling reactions, commonly used in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane" can be inferred to some extent from the properties of related compounds. The bulky tert-butyl and silane groups would likely make the compound relatively non-polar and could affect its solubility in common organic solvents. The bromine atom could make the compound denser and more reactive compared to its non-brominated analogs. The papers do not provide specific data on the physical and chemical properties of the compound , but such properties are crucial for understanding its behavior in various chemical environments .
科学的研究の応用
Analytical Chemistry Applications :
- Mishra et al. (2001) developed a method for determining bromide in samples by converting it into bromophenols, which can be detected using gas chromatography–mass spectrometry. This method can be used to determine bromide in table salt and concentrated hydrochloric acid, demonstrating its utility in chemical analysis (Mishra, Gosain, Jain, & Verma, 2001).
Polymer Science and Nanotechnology :
- Fischer, Baier, and Mecking (2013) described the use of three-coordinate complexes, including bromophenols, in the synthesis of heterodisubstituted polyfluorenes. These materials are used to create nanoparticles with bright fluorescence emissions, useful in nanotechnology and materials science (Fischer, Baier, & Mecking, 2013).
- In the field of polymer degradation and stability, Carloni et al. (1993) studied the reactions of 2,6-di-tert-butyl-4-methylphenol with various radicals, contributing to the understanding of antioxidant properties in polymers (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
Organic Synthesis and Catalysis :
- A study by Demircan (2014) explored the use of tert-butyl-dimethylsilane compounds in palladium-catalyzed cascade cross couplings, which is significant for developing new synthetic routes in organic chemistry (Demircan, 2014).
- Qian, Dawe, and Kozak (2011) investigated iron(III) amine-bis(phenolate) complexes for catalytic alkylation, highlighting the role of bromophenols in organometallic catalysis (Qian, Dawe, & Kozak, 2011).
Safety And Hazards
特性
IUPAC Name |
(3-bromo-4-methylphenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIXAMOGQEKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598821 | |
| Record name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |
CAS RN |
164513-48-8 | |
| Record name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methylphenoxy tert-butyl dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)
![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
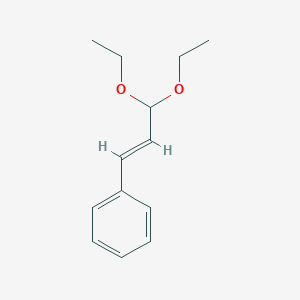
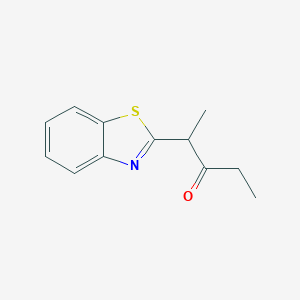
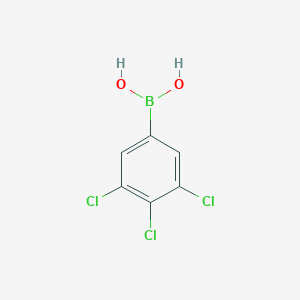
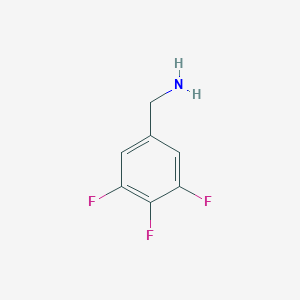
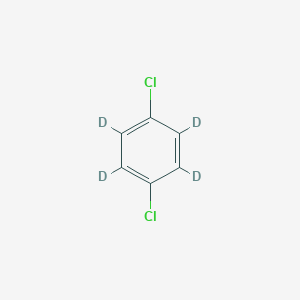
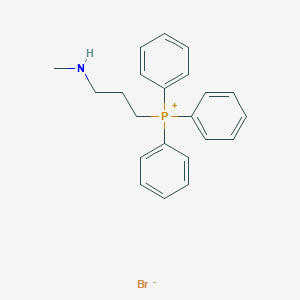
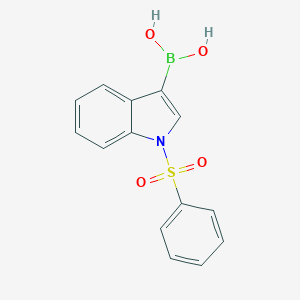
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
